molecular formula C22H20FN7O B2700452 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea CAS No. 1013749-37-5

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea

Cat. No. B2700452
M. Wt: 417.448
InChI Key: ZIMZTZRUHSCEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H20FN7O and its molecular weight is 417.448. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Applications in Cancer Research

The compound's analogs have shown promising applications in cancer research. For instance, (imidazo[1,2-a]pyrazin-6-yl)ureas have been synthesized and evaluated for their antiproliferative properties, especially targeting p53 in non-small cell lung cancer (NSCLC) cell lines. The cytostatic activity of these compounds indicates a selective dose-dependent response, suggesting potential for reactivating p53 mutant in NSCLC, highlighting a promising avenue for therapeutic intervention in cancer treatment (Bazin et al., 2016).

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety has unveiled potential antibacterial applications. Through the synthesis of pyran, pyridine, and pyridazine derivatives, among others, these studies aim to develop new antibacterial agents. Several compounds synthesized in these studies were found to exhibit high antibacterial activities, indicating the potential utility of similar compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Gelation Properties

Another interesting application is the gelation of specific cyclic nucleotide phosphodiesterase inhibitors by aqueous solutions of urea. This process results in thixotropic, heat-reversible gels with potential implications for drug delivery systems and material science. The pH-dependent gelation process and the resultant complex formation with urea highlight the compound's utility in developing new materials and therapeutic modalities (Kirschbaum & Wadke, 1976).

Antipsoriatic Drug Development

Furthermore, the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives has led to the identification of potent FLT3 inhibitors with significant antipsoriatic effects in preclinical models. One such compound demonstrated promising results in a K14-VEGF transgenic mouse model of psoriasis, with no recurrence observed post-treatment. This research underscores the potential of structurally related compounds in developing new treatments for psoriasis, a chronic T-cell-mediated autoimmune disease (Li et al., 2016).

properties

IUPAC Name

1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c1-14-12-15(2)30(29-14)21-11-10-20(27-28-21)24-17-6-8-18(9-7-17)25-22(31)26-19-5-3-4-16(23)13-19/h3-13H,1-2H3,(H,24,27)(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMZTZRUHSCEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea

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